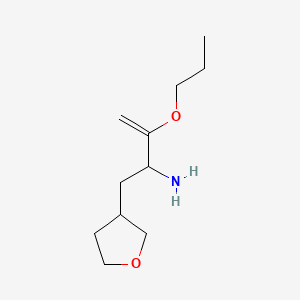

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is an organic compound that features a unique structure combining a propoxy group, a tetrahydrofuran ring, and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine can be achieved through several synthetic routes. One common method involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.

Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propyl alcohol and an appropriate catalyst like sulfuric acid.

Formation of the Butenyl Chain: The butenyl chain can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, high-throughput screening for catalysts, and process intensification techniques to improve yield and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the hydrogen atoms on the nitrogen.

Addition: The double bond in the butenyl chain can undergo addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Addition: Halogens like bromine in carbon tetrachloride, hydrogen gas with a palladium catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated amines.

Addition: Halogenated alkanes, hydrogenated alkanes.

Aplicaciones Científicas De Investigación

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its amine group.

Materials Science: It can be used in the development of novel polymers and materials with unique properties, such as enhanced flexibility or conductivity.

Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the tetrahydrofuran ring and propoxy group can influence the compound’s binding affinity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-ol: Similar structure but with a hydroxyl group instead of an amine.

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-one: Similar structure but with a ketone group instead of an amine.

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is unique due to its combination of a propoxy group, a tetrahydrofuran ring, and an amine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in medicinal chemistry, materials science, and industrial chemistry.

Actividad Biológica

3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is an organic compound notable for its unique structural features, which include a propoxy group, a tetrahydrofuran ring, and an amine group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H17NO2, with a CAS number of 1255237-45-6. The compound's structure allows it to engage in multiple chemical reactions, making it a versatile candidate for research and application.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Formation of the Tetrahydrofuran Ring : Using cyclization of 1,4-dihalobutanes with sodium hydroxide.

- Introduction of the Propoxy Group : Etherification reaction with propyl alcohol.

- Formation of the Butenyl Chain : Wittig reaction involving a phosphonium ylide and an aldehyde.

The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds or ionic interactions with various molecular targets such as enzymes or receptors. The presence of the tetrahydrofuran ring and the propoxy group may influence binding affinity and selectivity towards these targets.

Medicinal Chemistry Applications

This compound has shown potential in several areas:

- Neurological Disorders : Its structure suggests utility in synthesizing pharmaceuticals aimed at treating neurological conditions due to its ability to interact with neurotransmitter systems.

- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antioxidative properties, potentially useful in mitigating oxidative stress-related conditions .

- Enzyme Interaction Studies : It can serve as a probe or ligand for studying enzyme interactions and receptor binding, which is crucial for drug discovery.

In Vitro Studies

Recent studies have explored the effects of 3-propoxy derivatives on various biological systems:

- Neuroprotective Effects : Compounds similar to 3-propoxy derivatives have demonstrated significant neuroprotective effects in models of neurodegeneration, highlighting their potential in treating conditions like Alzheimer's disease .

In Vivo Studies

Research has indicated that compounds structurally related to 3-propoxy derivatives can improve learning and memory impairments in animal models when administered under controlled conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amino | Amine | Potential neuroprotective effects |

| 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-alcohol | Alcohol | Moderate enzyme inhibition |

| 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-one | Ketone | Enhanced antioxidant properties |

The comparison highlights the unique attributes of 3-propoxy derivatives, particularly their amine functionality which may contribute significantly to their biological activity.

Propiedades

IUPAC Name |

1-(oxolan-3-yl)-3-propoxybut-3-en-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-5-14-9(2)11(12)7-10-4-6-13-8-10/h10-11H,2-8,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQSWLUGZGRKOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=C)C(CC1CCOC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.